![molecular formula C10H14BrN3 B1377759 2-bromo-N,N-dimethyl-5,6,7,8-tetrahydro-1,5-naphthyridin-4-amine CAS No. 1706431-64-2](/img/structure/B1377759.png)
2-bromo-N,N-dimethyl-5,6,7,8-tetrahydro-1,5-naphthyridin-4-amine
Overview
Description
“2-bromo-N,N-dimethyl-5,6,7,8-tetrahydro-1,5-naphthyridin-4-amine” is a chemical compound with the molecular formula C10H14BrN3 . It belongs to the class of 1,5-naphthyridines, which are heterocycles of significant importance in the field of medicinal chemistry due to their wide range of biological activities .
Synthesis Analysis
The synthesis of 1,5-naphthyridine derivatives, including “2-bromo-N,N-dimethyl-5,6,7,8-tetrahydro-1,5-naphthyridin-4-amine”, involves various strategies. These include reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Molecular Structure Analysis
The molecular structure of “2-bromo-N,N-dimethyl-5,6,7,8-tetrahydro-1,5-naphthyridin-4-amine” is derived from the naphthyridine core, which is considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .Chemical Reactions Analysis
The reactivity of 1,5-naphthyridine derivatives is quite diverse. They can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and modifications of side chains .Physical And Chemical Properties Analysis
The predicted boiling point of “2-bromo-N,N-dimethyl-5,6,7,8-tetrahydro-1,5-naphthyridin-4-amine” is 401.6±45.0 °C, and its predicted density is 1.425±0.06 g/cm3 .Scientific Research Applications
Comprehensive Analysis of “2-bromo-N,N-dimethyl-5,6,7,8-tetrahydro-1,5-naphthyridin-4-amine”
Synthesis of N-Alkylsubstituted 1,5-Naphthyridines: Alkyl halides can react with 1,5-naphthyridines to produce N-alkylsubstituted derivatives through quaternary salts intermediates. This reaction is a fundamental synthetic strategy that could potentially be applied to our compound of interest for creating various alkylated analogs .
Anticancer Properties: 1,6-Naphthyridines exhibit a range of pharmacological activities including anticancer properties. By extension, our compound may also be explored for its potential anticancer applications given its structural similarity .
Anti-HIV Activity: The naphthyridine scaffold is known for its anti-HIV properties. Research into the specific activities of our compound could uncover new anti-HIV medications .
Antimicrobial Applications: Naphthyridines have been reported to possess antimicrobial activities. The brominated and dimethylamino groups in our compound might enhance these properties .
Analgesic and Anti-inflammatory Uses: The analgesic and anti-inflammatory activities are another area where naphthyridines have shown promise. The unique structure of our compound could lead to new discoveries in this field .
Antioxidant Effects: Naphthyridines are also known for their antioxidant effects, which could be an interesting research avenue for our compound to investigate its efficacy in combating oxidative stress .
Reactivity with Phosphine and Bipyridine Derivatives: The compound has potential use in complex synthesis reactions involving phosphine and bipyridine derivatives, which could be useful in various chemical and pharmaceutical applications .
properties
IUPAC Name |
2-bromo-N,N-dimethyl-5,6,7,8-tetrahydro-1,5-naphthyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3/c1-14(2)8-6-9(11)13-7-4-3-5-12-10(7)8/h6,12H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGISRNNYBXJUGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NC2=C1NCCC2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N,N-dimethyl-5,6,7,8-tetrahydro-1,5-naphthyridin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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